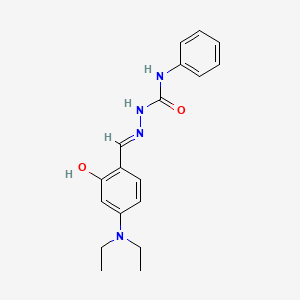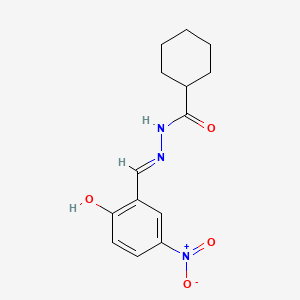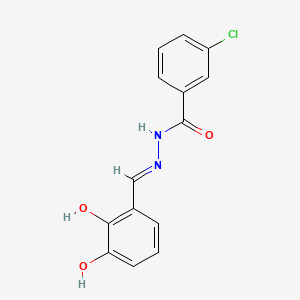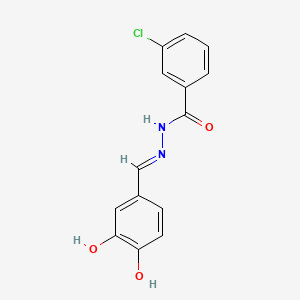![molecular formula C30H26N2O3S B1191349 ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1191349.png)
ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiophene Ring Construction: The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetate.
Coupling Reactions: The indole and thiophene moieties are then coupled through a series of reactions, including aldol condensation and nucleophilic substitution, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the thiophene or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophenes and indoles.
Aplicaciones Científicas De Investigación
Ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, such as 2-acetylthiophene and 2-bromothiophene.
Indole Derivatives: Compounds with similar indole moieties, such as indole-3-acetic acid and indole-3-carbinol.
Benzylidene Derivatives: Compounds with similar benzylidene groups, such as benzylideneacetone and benzylidenemalononitrile.
Propiedades
Fórmula molecular |
C30H26N2O3S |
|---|---|
Peso molecular |
494.6g/mol |
Nombre IUPAC |
ethyl (5Z)-5-[(1-benzylindol-3-yl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C30H26N2O3S/c1-3-35-30(34)27-28(33)26(36-29(27)31-23-15-13-20(2)14-16-23)17-22-19-32(18-21-9-5-4-6-10-21)25-12-8-7-11-24(22)25/h4-17,19,33H,3,18H2,1-2H3/b26-17-,31-29? |
Clave InChI |
RYGWVTXUHIIFLQ-VBGBYYPASA-N |
SMILES |
CCOC(=O)C1=C(C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)SC1=NC5=CC=C(C=C5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-hydroxy-3-methoxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1191266.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B1191268.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B1191269.png)

![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B1191272.png)




![methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1191283.png)




